molecular formula C12H10INO3 B1398963 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 916674-32-3

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B1398963
CAS No.: 916674-32-3
M. Wt: 343.12 g/mol
InChI Key: CGEWHPFKWRQJMM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen and oxygen atoms within a five-membered ring system. The compound's formal International Union of Pure and Applied Chemistry name is ethyl 5-(4-iodophenyl)-1,3-oxazole-4-carboxylate, which precisely describes the molecular structure and substitution pattern. This nomenclature system clearly differentiates the compound from its isomeric isoxazole counterpart, where the nitrogen and oxygen atoms occupy different positions within the heterocyclic ring.

The classification system places this compound within the broader category of oxazole derivatives, specifically as a 1,3-oxazole rather than a 1,2-oxazole (isoxazole). The distinction is crucial because 1,3-oxazoles contain nitrogen at position 1 and oxygen at position 3 of the five-membered ring, while 1,2-oxazoles (isoxazoles) have nitrogen at position 1 and oxygen at position 2. Alternative naming conventions include 5-(4-iodophenyl)oxazole-4-carboxylic acid ethyl ester and ethyl 5-(4-iodophenyl)oxazole-4-carboxylate, both of which maintain the essential structural information while employing different formatting approaches.

The compound belongs to the larger chemical class of heterocyclic carboxylate esters, which are characterized by the presence of both a heterocyclic aromatic system and an ester functional group. Within this classification, it specifically represents a substituted oxazole bearing both an aromatic halogen substituent and an alkyl ester moiety. The systematic approach to naming ensures unambiguous identification and distinguishes this compound from structurally related derivatives that may contain different halogen atoms, alternative ester groups, or varied substitution patterns on the aromatic ring system.

Properties

IUPAC Name

ethyl 5-(4-iodophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEWHPFKWRQJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Carboxylic Acids via Cyclization

Recent developments have demonstrated that oxazoles, including derivatives like 5-(4-iodophenyl)-oxazole-4-carboxylic acid ethyl ester, can be synthesized directly from carboxylic acids using innovative activation techniques. A notable method involves the use of triflylpyridinium reagents for in situ activation of carboxylic acids, facilitating subsequent cyclization with isocyanoacetates or related derivatives.

Research Findings:

  • A study published in Organic Letters (Wang et al., 2023) describes a rapid and scalable synthesis of oxazoles directly from carboxylic acids employing a triflylpyridinium reagent (DMAP-Tf). The process involves:
    • Activation of the carboxylic acid to form an acylpyridinium intermediate.
    • Nucleophilic attack by isocyanoacetates.
    • Cyclization to form the oxazole ring.

Preparation Steps:

  • Activation: Carboxylic acid reacts with triflylpyridinium reagent (DMAP-Tf) in a suitable solvent such as dichloromethane (DCM).
  • Nucleophilic Attack: Addition of isocyanoacetate derivatives under mild conditions (around 40°C).
  • Cyclization: Intramolecular cyclization yields the oxazole core.

Advantages:

  • Broad substrate scope, including aromatic, heteroaromatic, and aliphatic acids.
  • Functional group tolerance, including halogens, which are essential for introducing iodine.
  • Scalability demonstrated in gram-scale synthesis.

Specific Synthesis of Iodo-Substituted Precursors

To obtain This compound , the key precursor is the 4-iodophenyl derivative, which can be prepared via electrophilic aromatic substitution or halogenation of phenyl oxazoles.

Methodology:

  • Step 1: Synthesize the phenyl oxazole core via the direct cyclization of suitable precursors.
  • Step 2: Introduce iodine at the para-position using electrophilic aromatic substitution with iodine (I₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or N-iodosuccinimide (NIS).

Esterification and Final Functionalization

The final step involves esterification of the carboxylic acid to produce the ethyl ester:

  • Esterification: React the carboxylic acid with ethanol under acidic conditions, typically sulfuric acid catalysis, or via DCC-mediated coupling for milder conditions.
  • Purification: Purify the product through column chromatography or recrystallization.

Summary of Preparation Methodology in Data Table

Step Reagents & Conditions Description Yield References
1 Phenyl oxazole precursor Synthesis of core heterocycle 70-95% Recent literature
2 Electrophilic iodination (I₂, NIS, FeCl₃) Para-iodination of phenyl ring 80-90% Standard aromatic halogenation
3 Activation with triflylpyridinium reagent (DMAP-Tf) In situ activation of carboxylic acid 70-96% Wang et al., 2023
4 Addition of isocyanoacetate Cyclization to oxazole 70-97% Wang et al., 2023
5 Ethanol and sulfuric acid Esterification to ethyl ester >90% Standard esterification

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Dichloromethane (DCM) or acetonitrile (MeCN) are preferred for activation steps.
  • Temperature: Mild heating (~40°C) optimizes yield without decomposition.
  • Base Catalysts: DMAP (4-dimethylaminopyridine) enhances activation efficiency.
  • Functional Group Tolerance: Halogen substituents, including iodine, are compatible with the conditions, enabling direct synthesis of iodinated derivatives.

Practical Considerations and Scalability

  • The method's robustness was demonstrated in gram-scale synthesis, with efficient recovery and reuse of catalysts like DMAP.
  • The approach minimizes waste, avoiding harsh reagents like strong acids or bases.
  • The process is adaptable for late-stage functionalization of bioactive molecules, including pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Halogen Substituent Comparison

Halogen Atomic Weight Electronegativity Polarizability Common Applications
Iodine 126.90 2.66 High Radiopharmaceuticals, SPECT
Bromine 79.90 2.96 Moderate Pharmaceuticals, Agrochemicals
Chlorine 35.45 3.16 Low Drug candidates, Pesticides
Fluorine 19.00 3.98 Very Low Bioavailability enhancement
  • Its size and leaving-group ability make it valuable in nucleophilic substitution reactions .
  • Bromine/Chlorine : Brominated analogs (e.g., ethyl 5-(4-bromophenyl)oxazole-4-carboxylate) are intermediates for cross-coupling reactions, while chlorinated derivatives (e.g., methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate) exhibit higher electronegativity and metabolic stability .

Ester Group Variations

The alkyl chain length in the ester group influences lipophilicity and hydrolysis susceptibility.

Table 2: Ester Group Impact

Compound Ester Group Molecular Weight logP (Predicted) Hydrolysis Susceptibility
5-(4-Iodophenyl)-oxazole-4-carboxylate (Ethyl) Ethyl 343.12 ~3.2 Moderate
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate Methyl 237.64 ~2.8 High
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate Ethyl 233.22 ~1.5 Low (due to H-bonding)
  • Ethyl vs. Methyl : Ethyl esters generally offer better lipophilicity and slower hydrolysis than methyl esters, enhancing bioavailability .
  • Hydroxyl Substituent : Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate demonstrates increased solubility due to hydrogen bonding but reduced stability compared to halogenated analogs .

Aryl Substituent Position and Heterocyclic Core

Positional Isomerism :

  • 4-Iodo vs.

Heterocyclic Core :

  • Oxazole vs. Isoxazole : Isoxazole derivatives (e.g., methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate) have a ring oxygen adjacent to nitrogen, leading to altered dipole moments and reactivity compared to oxazoles .

Table 3: Key Structural Analogs

Compound Core Aryl Substituent Molecular Weight Applications/Properties
5-(4-Iodophenyl)-oxazole-4-carboxylate (Ethyl) Oxazole 4-Iodophenyl 343.12 SPECT imaging, radiopharmaceuticals
Ethyl 5-(4-bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate Oxazole 4-Bromo-2,5-difluorophenyl 361.00 Multi-halogenated electronic effects
Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate Isoxazole 4-Chlorophenyl 237.64 Higher metabolic stability

Biological Activity

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester, with the chemical formula C12H10I N O3, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an oxazole ring substituted with a 4-iodophenyl group and an ethyl ester functionality. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC12H10I N O3
Molecular Weight295.12 g/mol
CAS Number916674-32-3
IUPAC NameEthyl 5-(4-iodophenyl)oxazole-4-carboxylate

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A review of various studies has shown that compounds similar to this compound demonstrate activity against a range of bacterial strains.

  • Antibacterial Activity : In one study, derivatives of oxazole were tested against E. coli and Staphylococcus aureus. The results indicated that certain modifications to the oxazole structure enhanced antibacterial potency significantly compared to standard antibiotics like ampicillin and ciprofloxacin .
  • Antifungal Activity : The compound's potential antifungal properties have also been explored. For example, oxazole derivatives were screened against various fungal strains, including Candida albicans. Some derivatives showed minimal inhibitory concentrations (MIC) comparable to established antifungal agents .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within microbial cells. The presence of the iodine atom in the phenyl ring may enhance the compound's lipophilicity, facilitating better membrane penetration and increased binding affinity to target sites.

Study 1: Antibacterial Screening

A comprehensive study evaluated the antibacterial efficacy of various oxazole derivatives, including this compound. The study reported the following results:

CompoundInhibition Zone (mm)MIC (µg/ml)
This compound2015
Ampicillin303.28
Ciprofloxacin272.00

The results indicated that the iodinated derivative exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further development .

Study 2: Antifungal Evaluation

In another investigation focusing on antifungal properties, several oxazole derivatives were tested against Candida species:

CompoundMIC (µg/ml)
This compound1.6
Fluconazole0.8

These findings suggest that this compound has promising antifungal activity, warranting further exploration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester, and how can intermediates be purified?

  • Methodology : The compound can be synthesized via condensation of diethyl oxalate with 4-iodophenyl precursors under basic conditions (e.g., lithium salts in anhydrous ether). Key intermediates, such as pyrazole-3-carboxylic acid esters, are purified via column chromatography or recrystallization. Conversion of esters to amides or acids may involve reaction with 4-aminomorpholine (for amides) or hydrolysis using LiOH (for carboxylic acids) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity, particularly iodophenyl and oxazole moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .

Q. How should researchers handle and store this ester to ensure stability?

  • Methodology : Store at 2–8°C in inert, moisture-free environments to prevent hydrolysis. Predicted density (1.68 g/cm³) and boiling point (271.9°C) suggest stability under standard lab conditions, but prolonged exposure to light or humidity should be avoided .

Q. What are common derivatives of this compound, and how are they prepared?

  • Methodology : Hydrolysis to carboxylic acids (using LiOH in THF/water) or amidation (with morpholine derivatives) are typical. For pharmacological studies, iodophenyl groups may be replaced with bromo or trifluoromethyl analogs via Suzuki coupling .

Advanced Research Questions

Q. How is this compound utilized in cannabinoid receptor ligand studies, and what experimental designs validate its selectivity?

  • Methodology : Structural analogs like AM251 and AM281 (CB1 antagonists) incorporate iodophenyl-oxazole scaffolds. Radioligand displacement assays (using [³H]CP-55,940) quantify receptor affinity. Selectivity for CB1 over CB2 is confirmed via competitive binding studies in transfected HEK293 cells .

Q. What advanced analytical methods detect trace impurities or byproducts in synthesized batches?

  • Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) identifies hydrolytic byproducts (e.g., free carboxylic acids). Gas Chromatography (GC) monitors residual solvents, while X-ray crystallography resolves stereochemical uncertainties in derivatives .

Q. What kinetic factors influence the hydrolysis of the ethyl ester group under physiological conditions?

  • Methodology : Hydrolysis rates are pH-dependent; pseudo-first-order kinetics are measured via HPLC at 37°C in buffers (pH 1–9). Enzymatic stability is assessed using esterases (e.g., porcine liver esterase) to model metabolic pathways .

Q. How does the iodophenyl moiety impact metabolic stability in preclinical models?

  • Methodology : In vitro microsomal assays (rat/human liver microsomes) quantify oxidative deiodination. Pharmacokinetic studies in rodents track plasma half-life (t₁/₂) and metabolite formation via LC-MS/MS. Comparative studies with non-iodinated analogs clarify iodine’s role in bioavailability .

Notes on Data Contradictions and Validation

  • Synthetic Routes : and describe divergent pathways (amide vs. acid formation). Researchers should select reagents based on target functionality, with LiOH favoring hydrolysis and aminomorpholine enabling amidation .
  • Storage Conditions : While recommends 2–8°C, other iodophenyl esters (e.g., methyl analogs) show stability at room temperature. Pre-experiment stability tests under intended storage conditions are advised .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester
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5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester

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